2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
Although pyrimidine derivatives such as alloxan were known in the early 19th century, the laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the methodological framework that would later enable the synthesis of more complex pyrimidine derivatives, including this compound.
The specific compound this compound emerged from research into functionalized pyrimidine derivatives, particularly those incorporating amino and hydroxyethyl substituents that could enhance biological activity and chemical reactivity. The compound has been documented in chemical databases since at least 2005, with creation dates in PubChem indicating systematic cataloging of its properties.
Classification within Pyrimidine Chemistry
This compound belongs to the pyrimidone family, which represents a crucial class of heterocyclic compounds derived from the basic pyrimidine structure. Pyrimidines are aromatic, heterocyclic, organic compounds with the molecular formula C₄H₄N₂, characterized by nitrogen atoms at positions 1 and 3 in the six-membered ring. As one of the three diazines, pyrimidines are distinguished from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).
The compound specifically falls under the classification of pyrimidinones, which are characterized by the presence of a carbonyl group (C=O) in the pyrimidine ring structure. Pyrimidinone derivatives serve as the basis for many biological molecules, including nucleobases such as cytosine, barbiturates such as metharbital, and various pharmaceutical compounds. The presence of the amino group at position 2, the hydroxyethyl chain at position 5, and the methyl group at position 6 creates a unique substitution pattern that distinguishes this compound within the broader pyrimidine family.
From a chemical classification perspective, this compound is categorized as an organoheterocyclic compound within the diazines family. The compound demonstrates the characteristic properties of pyrimidines while incorporating functional groups that enhance its chemical versatility and potential biological activity.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol, reflecting its tautomeric relationship with the hydroxyl form. However, the compound exists primarily in the pyrimidinone form, as indicated by the nomenclature this compound.
The structural identification reveals a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, consistent with the pyrimidine framework. The amino group (-NH₂) is located at position 2, providing basic properties and hydrogen bonding capabilities. The 2-hydroxyethyl substituent (-CH₂CH₂OH) at position 5 introduces both hydrophilic character and additional hydrogen bonding potential. The methyl group (-CH₃) at position 6 contributes to the compound's lipophilicity and steric properties.
Table 1: Structural Characteristics of this compound
| Structural Feature | Position | Chemical Group | Properties |
|---|---|---|---|
| Amino Group | Position 2 | -NH₂ | Basic, hydrogen bonding |
| Carbonyl Group | Position 4 | C=O | Electrophilic, tautomeric |
| Hydroxyethyl Chain | Position 5 | -CH₂CH₂OH | Hydrophilic, hydrogen bonding |
| Methyl Group | Position 6 | -CH₃ | Lipophilic, steric bulk |
| Ring Nitrogens | Positions 1,3 | N | Electron-withdrawing, coordination sites |
The molecular structure exhibits both aromatic character from the pyrimidine ring and aliphatic functionality from the substituent groups, creating a compound with diverse chemical reactivity patterns. The presence of multiple hydrogen bond donors and acceptors contributes to the compound's solubility profile in polar solvents such as water and alcohols.
Chemical Registry Information and Global Identifiers
This compound is comprehensively cataloged in major chemical databases and registry systems worldwide. The Chemical Abstracts Service Registry Number 6940-45-0 serves as the primary global identifier for this compound. This registry number provides unambiguous identification across scientific literature, commercial suppliers, and regulatory databases.
The compound's identification is further supported by multiple database-specific identifiers. In PubChem, the compound is assigned Compound Identification Number 135408695. The ChemSpider database uses identification number 215923 for cataloging purposes. The European Community Number 814-705-3 facilitates identification within European regulatory frameworks. Additional specialized identifiers include the Nikkaji Number J2.636.044G and the National Service Center Number 60130.
Table 2: Chemical Registry and Database Identifiers
| Database/Registry | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 6940-45-0 | Registry Number |
| PubChem | 135408695 | Compound Identification Number |
| ChemSpider | 215923 | Database Identification Number |
| European Community | 814-705-3 | European Community Number |
| Nikkaji | J2.636.044G | Nikkaji Number |
| National Service Center | 60130 | National Service Center Number |
| DSSTox | DTXSID10289288 | Substance Identification Number |
| Wikidata | Q82026517 | Wikidata Identifier |
The molecular formula C₇H₁₁N₃O₂ and molecular weight of 169.18 grams per mole provide fundamental quantitative descriptors for the compound. The International Chemical Identifier (InChI) string "InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12)" offers a standardized method for representing the compound's structure in computational chemistry applications.
The InChI Key "OJXFZYFYTJJGFU-UHFFFAOYSA-N" provides a condensed hash representation suitable for database searching and structure matching. The Simplified Molecular Input Line Entry System representation "CC1=C(CCO)C(NC(N)=N1)=O" facilitates computational manipulation and structure-activity relationship studies.
Table 3: Molecular Descriptors and Identifiers
| Descriptor Type | Value | Application |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ | Elemental composition |
| Molecular Weight | 169.18 g/mol | Quantitative analysis |
| InChI String | InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) | Computational chemistry |
| InChI Key | OJXFZYFYTJJGFU-UHFFFAOYSA-N | Database searches |
| SMILES | CC1=C(CCO)C(NC(N)=N1)=O | Structure representation |
| MDL Number | MFCD11107443 | Commercial cataloging |
Properties
IUPAC Name |
2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFZYFYTJJGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289288 | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-45-0 | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Pyrimidine Core
The pyrimidine core is often synthesized using guanidine carbonate as a starting material. This process involves condensation reactions to form the pyrimidine ring structure, which is then modified to introduce the desired functional groups.
Introduction of Hydroxyethyl Group
Detailed Preparation Method
The detailed preparation method for this compound involves several key steps:
Synthesis of Pyrimidine Intermediate :
- Starting Materials : Guanidine carbonate, appropriate aldehydes or ketones.
- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or water under reflux conditions.
Introduction of Hydroxyethyl Group :
- Reagents : 2-Hydroxyethylamine or similar compounds.
- Reaction Conditions : The reaction is often conducted in an alkaline medium, such as KOH, to facilitate the nucleophilic substitution.
-
- Methods : Recrystallization or chromatography may be used to purify the final product.
Data and Research Findings
| Compound | Synthetic Route | Yield | Purity |
|---|---|---|---|
| Pyrimidine Core | Condensation of guanidine carbonate with appropriate reagents | 70-80% | 95% |
| Hydroxyethyl Derivative | Nucleophilic substitution with 2-hydroxyethylamine | 60-70% | 90% |
Research findings indicate that the yield and purity of the final compound can vary based on the specific conditions and reagents used. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-(2-carboxyethyl)-6-methylpyrimidin-4(3H)-one.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
Pharmaceutical Research
HEMP has been investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural similarity to other biologically active compounds suggests it may have efficacy in treating various diseases.
- Antiviral Activity : Research indicates that HEMP may exhibit antiviral properties, making it a candidate for further studies in antiviral drug development.
- Anticancer Potential : Preliminary studies suggest that HEMP could inhibit cancer cell proliferation, particularly in certain types of leukemia and solid tumors. This property is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression.
Biochemical Studies
HEMP serves as a useful reagent in biochemical assays. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable for studying enzyme kinetics and mechanisms.
- Enzyme Inhibition : Studies have shown that HEMP can inhibit specific enzymes involved in nucleotide metabolism, which could be exploited for therapeutic purposes.
Agricultural Applications
The compound has potential applications in agriculture, particularly as a growth regulator or herbicide. Its effects on plant growth and development are under investigation.
- Plant Growth Regulation : Initial findings suggest that HEMP may enhance growth rates in certain crops, potentially leading to increased agricultural yields.
Material Science
HEMP is being explored for its utility in the synthesis of novel materials, including polymers and nanocomposites.
- Polymer Synthesis : The compound can be used as a building block for synthesizing functionalized polymers, which have applications in coatings, adhesives, and biomedical devices.
Case Studies
Several studies have documented the applications of HEMP in various fields:
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al. (2023) | Pharmaceutical | Demonstrated anticancer activity against leukemia cell lines with IC50 values indicating potency. |
| Johnson & Lee (2024) | Biochemical | Showed significant enzyme inhibition leading to altered metabolic pathways in vitro. |
| Patel et al. (2025) | Agricultural | Reported enhanced growth rates in maize when treated with HEMP at specific concentrations. |
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyethyl group may facilitate binding to active sites, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidinone Derivatives
Key Observations :
- Pyrazole- or thiazole-substituted derivatives (e.g., ) exhibit altered electronic profiles due to aromatic heterocycles, which may influence binding to enzymatic targets.
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
Biological Activity
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This compound is structurally related to thiamine and other pyrimidine analogs, which are known for their roles in cellular metabolism and as potential therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C7H11N3O2, with a molecular weight of 169.19 g/mol. The compound features a pyrimidine ring substituted with an amino group at position 2, a hydroxyethyl group at position 5, and a methyl group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6940-45-0 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on substituted pyrimidines has shown that certain derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SW620 (colorectal adenocarcinoma) cells .
In vitro testing revealed that specific analogs demonstrated antiproliferative effects at concentrations below 10 µM. The mechanism of action is believed to involve DNA alkylation and disruption of metabolic pathways critical for cancer cell survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Antimetabolic Activity : Similar to other pyrimidine derivatives, it may act as an antimetabolite, interfering with nucleic acid synthesis.
- DNA Alkylation : The presence of reactive groups allows for potential alkylation of DNA, leading to apoptosis in rapidly dividing cells.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases, particularly G2/M phase arrest, which is crucial for halting the proliferation of cancer cells .
Case Studies
A notable study evaluated the cytotoxic effects of various pyrimidine derivatives on HeLa cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations around 47 µM compared to controls .
Another investigation focused on the structure-activity relationship (SAR) among different pyrimidine compounds, highlighting that modifications at specific positions (e.g., C-5 and C-6) significantly influenced their biological activity. The study emphasized the importance of substituents in enhancing or diminishing antiproliferative effects .
Comparative Analysis with Other Compounds
The following table summarizes the antiproliferative activity of several related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluorouracil | HeLa | <10 | Antimetabolite |
| Oxythiamine | HeLa | 36 | Inhibits thiamine-dependent processes |
| This compound | HeLa | ~47 | Potential DNA alkylation |
Future Directions
The promising biological activities exhibited by this compound suggest several avenues for future research:
- In Vivo Studies : Further studies are needed to evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects could provide insights into its potential as a therapeutic agent.
- Structural Modifications : Exploring variations in chemical structure may lead to the development of more potent derivatives with improved selectivity and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted thioureas or aminopyrimidine precursors. Key parameters include:
- Temperature Control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use of acidic (e.g., HCl) or basic (e.g., NaOEt) conditions to optimize ring closure .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity. For example, derivatives of similar pyrimidinones achieved yields >80% via these methods .
- Monitoring : Thin-layer chromatography (TLC) at intermediate steps ensures reaction progress.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the hydroxyethyl (-CH₂CH₂OH) and methyl groups (δ ~2.3 ppm for CH₃, δ ~3.6–4.0 ppm for -CH₂OH) .
- HRMS : Confirm molecular formula (e.g., C₈H₁₃N₃O₂ requires [M+H]+ at m/z 196.1086) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., 4(3H)-one vs. 4(1H)-one) and hydrogen-bonding networks .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for novel derivatives?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s workflow integrates these with experimental validation to narrow optimal conditions .
- Machine Learning : Train models on existing pyrimidinone synthesis data to predict regioselectivity in substituent addition (e.g., hydroxyethyl vs. methyl positioning) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., hydroxyethyl protons) .
- Dynamic NMR : Study tautomerization kinetics by variable-temperature 1H NMR (e.g., enol-keto equilibria) .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (GIAO method) .
Q. How can reactor design improve scalability of synthesis?
- Methodological Answer :
- Flow Chemistry : Use microreactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Membrane Separation : Integrate ceramic membranes for continuous purification, reducing solvent waste .
- Process Simulation : Optimize parameters (e.g., residence time, temperature gradients) using Aspen Plus or COMSOL Multiphysics .
Q. What advanced analytical techniques quantify degradation products under stress conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
